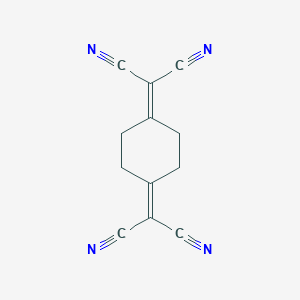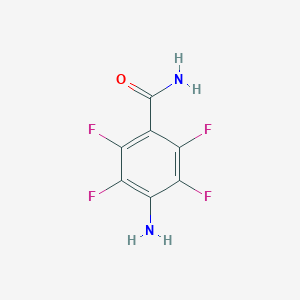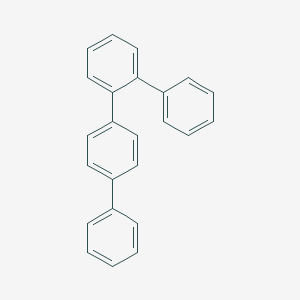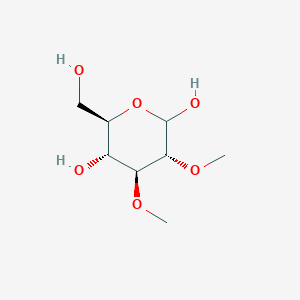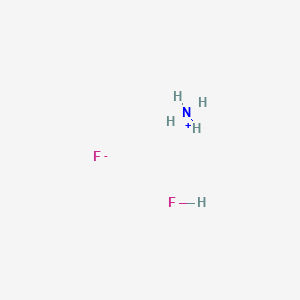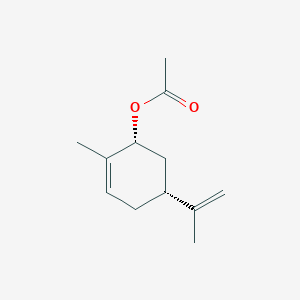
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis- is a chemical compound that belongs to the family of terpenes. It is commonly known as cis-Jasmone and is found in the essential oils of various plants. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
Cis-Jasmone exerts its effects through various mechanisms, including the activation of specific receptors and the modulation of various signaling pathways. It has been shown to interact with the TRPA1 receptor, which is involved in pain perception and inflammation. It also modulates the NF-κB pathway, which is involved in the regulation of immune responses.
Effets Biochimiques Et Physiologiques
Cis-Jasmone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect against oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation and pain. Additionally, it has been found to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-Jasmone has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which can limit its use in aqueous experiments.
Orientations Futures
There are several future directions for the study of cis-Jasmone. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanisms of action and potential applications in various fields. Finally, the development of novel derivatives and analogs of cis-Jasmone may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, cis-Jasmone is a unique chemical compound with potential applications in various fields. Its synthesis, mechanisms of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to fully understand its potential applications and develop novel derivatives and analogs.
Méthodes De Synthèse
The synthesis of cis-Jasmone can be achieved through various methods, including the extraction from natural sources and chemical synthesis. The chemical synthesis involves the reaction of citral and acetic anhydride in the presence of a catalyst. The extracted cis-Jasmone can be further purified through various techniques, including distillation and chromatography.
Applications De Recherche Scientifique
Cis-Jasmone has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, it has been shown to have insecticidal properties and can be used as a natural pesticide. In the medical field, it has been found to have anti-inflammatory and anti-cancer properties. In the industry, it can be used as a flavoring agent and in the production of fragrances.
Propriétés
Numéro CAS |
1205-42-1 |
|---|---|
Nom du produit |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis- |
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m1/s1 |
Clé InChI |
YTHRBOFHFYZBRJ-VXGBXAGGSA-N |
SMILES isomérique |
CC1=CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
SMILES canonique |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Autres numéros CAS |
7111-29-7 1205-42-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



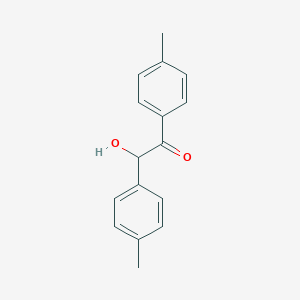
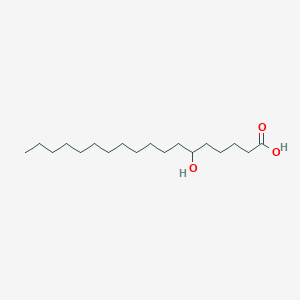
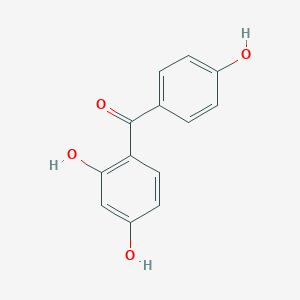
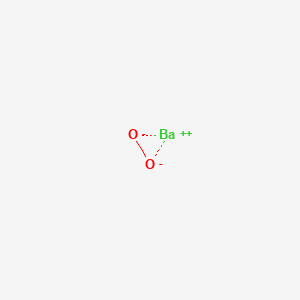
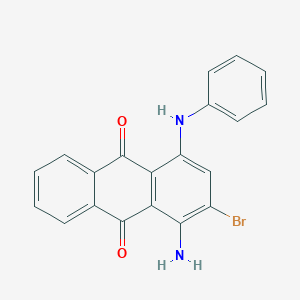
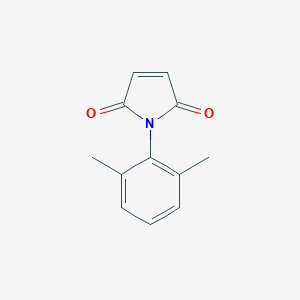
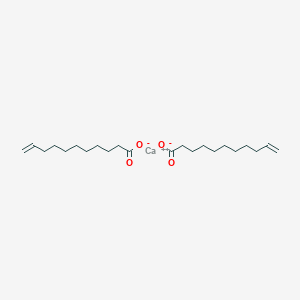
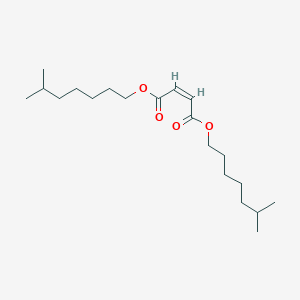
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
